molecular formula C14H20O2S B14232349 Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester CAS No. 377092-98-3

Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester

Cat. No.: B14232349
CAS No.: 377092-98-3
M. Wt: 252.37 g/mol
InChI Key: GKKAZRFKGYZTSP-UHFFFAOYSA-N
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Description

Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester is an organic compound with a complex structure It is an ester derivative of butanoic acid, featuring a phenylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester typically involves esterification reactions. One common method is the reaction of 3-methyl-3-[(phenylmethyl)thio]butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenylmethylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester involves its interaction with specific molecular targets. The phenylmethylthio group can participate in various biochemical pathways, influencing the compound’s reactivity and biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 3-methyl-, phenylmethyl ester
  • Butanoic acid, 3-methyl-, ethyl ester
  • Butanoic acid, 3-methyl-, 2-phenylethyl ester

Uniqueness

Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester is unique due to the presence of the phenylmethylthio group, which imparts distinct chemical properties and reactivity compared to other similar esters. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

377092-98-3

Molecular Formula

C14H20O2S

Molecular Weight

252.37 g/mol

IUPAC Name

ethyl 3-benzylsulfanyl-3-methylbutanoate

InChI

InChI=1S/C14H20O2S/c1-4-16-13(15)10-14(2,3)17-11-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3

InChI Key

GKKAZRFKGYZTSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)SCC1=CC=CC=C1

Origin of Product

United States

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